molecular formula C17H15N3O2 B12978412 4,4'-(2,6-Diaminopyridine-3,5-diyl)diphenol

4,4'-(2,6-Diaminopyridine-3,5-diyl)diphenol

Cat. No.: B12978412
M. Wt: 293.32 g/mol
InChI Key: HWHBWHVPDARATH-UHFFFAOYSA-N
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Description

4,4’-(2,6-Diaminopyridine-3,5-diyl)diphenol is a chemical compound characterized by the presence of two phenol groups and a pyridine ring substituted with two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,6-Diaminopyridine-3,5-diyl)diphenol typically involves the reaction of 2,6-diaminopyridine with phenol derivatives under controlled conditions. One common method includes the use of a rotating packed bed reactor to enhance mass transfer and reaction efficiency . The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,6-Diaminopyridine-3,5-diyl)diphenol undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and pyridine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups can yield quinones, while reduction of the amino groups can produce corresponding amines.

Scientific Research Applications

4,4’-(2,6-Diaminopyridine-3,5-diyl)diphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-(2,6-Diaminopyridine-3,5-diyl)diphenol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in catalysis or its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2,6-Diaminopyridine-3,5-diyl)diphenol is unique due to the combination of phenol and pyridine functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

4-[2,6-diamino-5-(4-hydroxyphenyl)pyridin-3-yl]phenol

InChI

InChI=1S/C17H15N3O2/c18-16-14(10-1-5-12(21)6-2-10)9-15(17(19)20-16)11-3-7-13(22)8-4-11/h1-9,21-22H,(H4,18,19,20)

InChI Key

HWHBWHVPDARATH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2N)N)C3=CC=C(C=C3)O)O

Origin of Product

United States

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